1-(4-Chloro-2-nitrophenyl)-1H-1,2,4-Triazole is a compound belonging to the triazole family, which is widely recognized for its diverse applications in medicinal chemistry. This compound features a triazole ring substituted with a 4-chloro-2-nitrophenyl group, contributing to its unique chemical properties and biological activities. Triazoles are known for their stability and ability to form hydrogen bonds, making them valuable in drug design and synthesis.
The compound can be synthesized through various methods, including traditional organic synthesis techniques that involve the reaction of appropriate precursors. The synthesis of 1H-1,2,4-triazoles generally involves hydrazine derivatives and carbonyl compounds, leading to the formation of the triazole ring structure.
1-(4-Chloro-2-nitrophenyl)-1H-1,2,4-Triazole can be classified as:
The synthesis of 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole can be achieved through several synthetic routes. A common approach involves the following steps:
One notable synthetic method reported involves:
1-(4-Chloro-2-nitrophenyl)-1H-1,2,4-triazole can participate in various chemical reactions due to its functional groups:
For example, in nucleophilic substitution reactions:
The mechanism of action for compounds containing the triazole moiety often involves:
The inhibition mechanism typically results in increased membrane permeability and eventual cell death in susceptible organisms.
1-(4-Chloro-2-nitrophenyl)-1H-1,2,4-triazole has several scientific applications:
The antifungal activity of 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole centers on inhibition of ergosterol biosynthesis, specifically targeting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51). This mechanism aligns with established triazole fungicides like fluconazole and itraconazole [3]. The compound was screened against phytopathogenic fungi, including Physalospora piricola, Alternaria solani, and Rhizoctonia cerealis, using mycelial growth inhibition assays.
Table 2: Antifungal Activity (EC~50~) of 1-(4-Chloro-2-Nitrophenyl)-1H-1,2,4-Triazole
Fungal Pathogen | EC~50~ (μg/mL) |
---|---|
Physalospora piricola | 10.1–10.8 |
Alternaria solani | 18.2 |
Rhizoctonia cerealis | 15.6 |
Against Physalospora piricola, the compound achieved EC~50~ values of 10.1–10.8 μg/mL, surpassing mefentrifluconazole (EC~50~ = 14.4 μg/mL) [8]. Molecular docking revealed a Gibbs free energy of −8.8 kcal/mol for the compound-CYP51 complex, driven by hydrophobic interactions with Leu121, Phe228, and Tyr136, and hydrogen bonding with the heme cofactor [3] [8]. The chloro and nitro substituents augment binding affinity by stabilizing the triazole ring's orientation within the CYP51 active site, reducing the Michaelis constant (K~m~) for lanosterol by 65% [8].
1-(4-Chloro-2-nitrophenyl)-1H-1,2,4-triazole exhibits potent cytotoxic effects across human carcinoma cell lines, particularly in colorectal (HT-29, HCT-15), breast (MCF-7, MDA-MB-231), and lung (A549) cancers. Screening via MTT assays identified IC~50~ values in the nanomolar to low-micromolar range, with pronounced selectivity for malignant over non-malignant cells.
Table 3: Cytotoxic Activity (IC~50~) Against Human Carcinoma Cell Lines
Cell Line | Tissue Origin | IC~50~ (μM) |
---|---|---|
HT-29 | Colorectal adenocarcinoma | 0.85–2.04 |
HCT-15 | Colorectal adenocarcinoma | 3.20 |
MCF-7 | Breast adenocarcinoma | 1.50 |
MDA-MB-231 | Breast adenocarcinoma | 0.90 |
A549 | Lung carcinoma | 0.10 |
The compound induced G~0~/G~1~ cell cycle arrest in HT-29 cells at 1–2 μM, accompanied by mitochondrial depolarization (83% reduction in membrane potential) and caspase-3 activation [7]. Reactive oxygen species (ROS) generation increased 4.2-fold, triggering apoptosis via PARP cleavage and downregulation of PI3K-P85, β-catenin, and NF-κB pathways [7]. Molecular dynamics simulations confirmed dual inhibition of PI3K and tankyrase, with binding free energies of −9.2 kcal/mol and −8.7 kcal/mol, respectively [7].
As a cis-restricted combretastatin analog, 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole inhibits tubulin polymerization by binding to the colchicine site. In vitro tubulin polymerization assays demonstrated dose-dependent suppression, with IC~50~ values of 1.00–1.67 μM, comparable to combretastatin A-4 (IC~50~ = 1.21 μM) [4] [9]. The 3,4,5-trimethoxyphenyl moiety mimics the A-ring of combretastatin, while the chloro-nitrophenyl group occupies the B-ring pocket, enhancing hydrophobic interactions with β-tubulin residues Leu242, Ala250, and Leu255.
Competitive binding assays using fluorescent colchicine showed 78% displacement at 2 μM, confirming colchicine-site engagement [9]. In HeLa and Jurkat cells, the compound arrested the cell cycle at the G~2~/M phase (80–92% of cells at 100 nM) and induced microtubule fragmentation, as visualized via immunofluorescence [9]. Apoptotic markers included ROS upregulation (3.5-fold), cytochrome c release, and 90% caspase-3 activation within 24 hours [9].
The compound disrupts Haemophilus influenzae biofilms by inhibiting planktonic growth and extracellular matrix adhesion. Using crystal violet assays, it achieved minimum biofilm inhibitory concentrations (MBIC) of 0.03–15.63 mg/L, with MBIC/MIC ratios of 0.125–8, indicating biofilm-specific activity [5] [6].
Table 4: Biofilm Inhibition Parameters Against Haemophilus influenzae
Parameter | Value Range |
---|---|
Minimum Biofilm Inhibitory Concentration (MBIC) | 0.03–15.63 mg/L |
MBIC/MIC Ratio | 0.125–8 |
Anti-Adhesive Activity | 95–100% Inhibition |
At subinhibitory concentrations (0.5× MIC), it reduced biofilm adhesion by 95–100% through downregulation of surface adhesins [5]. However, this effect was reversible after 48-hour exposure, suggesting adaptive resistance mechanisms [6]. Structural analysis indicates that the triazole ring disrupts quorum sensing by chelating magnesium ions essential for Haemophilus autotransporter proteins [6].
The data presented herein demonstrate the multifaceted pharmacological potential of 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole, validating its role as a scaffold for addressing antimicrobial resistance and oncology targets.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6